ミトグリタゾン

概要

説明

科学的研究の応用

Chemistry: Used as a model compound in various chemical studies, including molecular docking and dynamics simulations.

Biology: Investigated for its effects on cellular metabolism and mitochondrial function.

Medicine: Explored as a potential treatment for Type 2 Diabetes, Alzheimer’s Disease, and other conditions.

Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.

作用機序

ミトグリタゾンは、細胞代謝の主要な制御因子であるミトコンドリアピルベートキャリアを標的にすることで効果を発揮します . 他のチアジリジンジオンとは異なり、ミトグリタゾンはペルオキシソーム増殖剤活性化受容体ガンマ(PPARγ)を活性化せず、これは特定の副作用のリスクを軽減します . また、mTOR-オートファジーシグナル伝達カスケードを調節し、神経保護効果に貢献しています .

類似の化合物との比較

類似の化合物

ピオグリタゾン: 2型糖尿病の治療に使用される別のチアジリジンジオン.

ロシグリタゾン: ピオグリタゾンと同様、糖尿病管理に使用されます.

トログリタゾン: 同様の作用機序を持つ、より古いチアジリジンジオン.

ミトグリタゾンの独自性

ミトグリタゾンは、ミトコンドリアピルベートキャリアの特異的な標的化とPPARγの活性化の欠如により、チアジリジンジオンの中でユニークです . これは、治療効果を維持しながら、他のチアジリジンジオンに関連する副作用を軽減するための有望な候補となっています .

生化学分析

Biochemical Properties

Mitoglitazone interacts with the mitochondrial pyruvate carrier (MPC), a crucial component in cellular metabolism . The MPC is involved in the transport of pyruvate, a key intermediate in several metabolic pathways, into the mitochondria. By modulating the activity of the MPC, Mitoglitazone can influence a variety of biochemical reactions within the cell .

Cellular Effects

Mitoglitazone has demonstrated significant effects on various types of cells and cellular processes. It acts as an insulin sensitizer without activating PPAR gamma . In human islets cultured with glucose and Mitoglitazone, it was observed that Mitoglitazone activates AMPK and downregulates mTOR . This suggests that Mitoglitazone can restore the insulin signaling pathway at least in part by modulating mTOR activity .

Molecular Mechanism

The molecular mechanism of Mitoglitazone involves its interaction with the mitochondrial pyruvate carrier (MPC). By modulating the activity of the MPC, Mitoglitazone can influence the metabolic activity of the cell .

Metabolic Pathways

Mitoglitazone is involved in the modulation of the mitochondrial pyruvate carrier (MPC), a key controller of cellular metabolism The MPC is involved in the transport of pyruvate into the mitochondria, a crucial step in several metabolic pathways

準備方法

合成経路と反応条件

具体的な合成経路と反応条件は異なる場合がありますが、通常、塩化チオニル、水酸化ナトリウム、およびさまざまな有機溶媒などの試薬の使用が含まれます .

工業生産方法

ミトグリタゾンの工業生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が関与する可能性が高いです。 これには、一貫した製品品質を確保するために、連続フローリアクターやその他の高度な製造技術の使用が含まれる場合があります .

化学反応の分析

反応の種類

ミトグリタゾンは、以下を含むさまざまな化学反応を受けることができます。

酸化: この反応は、ミトグリタゾンの酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、ミトグリタゾンをその還元型に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます .

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成することができ、置換反応はさまざまな官能基化されたミトグリタゾン分子を生成することができます .

科学研究における用途

類似化合物との比較

Similar Compounds

Pioglitazone: Another thiazolidinedione used to treat Type 2 Diabetes.

Rosiglitazone: Similar to Pioglitazone, used for diabetes management.

Troglitazone: An older thiazolidinedione with a similar mechanism of action.

Uniqueness of Mitoglitazone

Mitoglitazone is unique among thiazolidinediones due to its specific targeting of the mitochondrial pyruvate carrier and its lack of activation of PPARγ . This makes it a promising candidate for reducing the side effects associated with other thiazolidinediones while maintaining therapeutic efficacy .

特性

IUPAC Name |

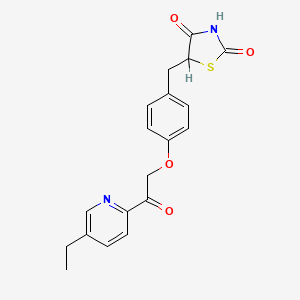

5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNJSRAGRIZIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317736 | |

| Record name | Mitoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146062-49-9 | |

| Record name | Mitoglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitoglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mitoglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mitoglitazone differ from other Thiazolidinediones (TZDs) in targeting cancer cells?

A: While traditional TZDs like Rosiglitazone act by targeting the peroxisome proliferator-activated receptor gamma (PPARγ), Mitoglitazone demonstrates a unique mechanism. Research suggests that Mitoglitazone exhibits potent anti-cancer activity by specifically targeting the mitochondrial pyruvate carrier 2 (MPC2) []. This selectivity for MPC2 over PPARγ distinguishes it from other TZDs and positions it as a potential therapeutic agent for cancers like malignant glioma, where MPC2 is overexpressed [].

Q2: What evidence supports the potential of Mitoglitazone as an anti-cancer agent specifically in glioma?

A: Studies demonstrate that glioma cells, characterized by low MPC1 and high MPC2 expression, exhibit significant sensitivity to Mitoglitazone []. This sensitivity, not observed with the MPC heterotypic oligomer inhibitor UK-5099, further strengthens the hypothesis that Mitoglitazone acts by targeting MPC2 homo-oligomers in glioma []. Additionally, research utilizing Mpc1-/- murine glial cells shows that their growth arrest can be fully rescued by glutamate supplementation, highlighting the importance of the brain's microenvironment in glioma development and the potential for Mitoglitazone to disrupt this metabolic reliance [].

Q3: What are the limitations of current research on Mitoglitazone and what are future research directions?

A: While initial findings on Mitoglitazone's action mechanism and efficacy in glioma models are promising, further research is crucial. Currently, in vivo studies utilizing RCAS/tva Mpc1fl/fl mouse models are underway to validate these findings in a more clinically relevant setting []. Further investigation is needed to comprehensively evaluate Mitoglitazone's safety profile, pharmacokinetics, and long-term efficacy in preclinical models before progressing to clinical trials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。